Emideltide is classified as a neuropeptide and is synthesized through solid-phase peptide synthesis techniques. It has been the subject of various clinical trials aimed at evaluating its safety and efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease. The outcomes of these studies have shown mixed results regarding cognitive improvements .
The primary method for synthesizing Emideltide is solid-phase peptide synthesis, a widely used technique for producing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yield of the final product, which can be further purified using techniques such as high-performance liquid chromatography.
Alternative synthesis methods may include recombinant DNA technology or specific chemical synthesis approaches tailored to optimize yield or functional properties.
Emideltide's molecular structure can be represented by its InChI string:
This structure indicates the presence of multiple functional groups that contribute to its biological activity. The compound exhibits a white to off-white powder form and is soluble in water at concentrations of 0.5 mg/ml.
Emideltide participates in various chemical reactions typical of peptides. These reactions include:
These reactions are crucial for understanding the stability and reactivity of Emideltide in biological systems.
The mechanism of action of Emideltide involves its interaction with neurotransmitter systems in the central nervous system. It primarily modulates GABAergic (gamma-Aminobutyric acid) and NMDA (N-methyl-D-aspartate) pathways:
Additionally, Emideltide can cross the blood-brain barrier easily and has shown antioxidant properties that may mitigate oxidative stress in neuronal tissues.
Emideltide is characterized by:
The chemical properties include stability under physiological conditions but susceptibility to hydrolysis at extreme pH levels or temperatures. Its interactions with various receptors contribute to its biological activities .
Emideltide has several scientific applications:
Ongoing research continues to explore additional therapeutic uses for Emideltide in various neurological conditions .
Emideltide (Delta-Sleep Inducing Peptide) was first isolated from cerebral venous blood in rabbits subjected to thalamic electrical stimulation, correlating with increased spindle and delta electroencephalographic (EEG) activity [1] [5]. Its nonapeptide structure (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) enables unique neuromodulatory functions, though no native precursor gene or dedicated receptor has been identified in mammals. Research suggests potential bacterial evolutionary origins via sequence homology with Amycolatopsis coloradensis proteins [5].
Emideltide’s sleep induction involves glutamate and gamma-aminobutyric acid (GABA) receptor cross-talk. In vitro studies demonstrate Emideltide suppresses N-methyl-D-aspartate (NMDA) receptor-mediated excitatory currents in cortical and hippocampal neurons while potentiating GABAergic inhibition [9]. This dual action reduces neuronal hyperexcitability and promotes synchronous thalamocortical oscillations essential for slow-wave sleep (SWS). Specifically, Emideltide binds presynaptic NMDA receptors, inhibiting glutamate release and calcium influx, while postsynaptically enhancing GABAA receptor chloride currents [9]. This shifts the excitatory-inhibitory balance toward network inhibition.
Table 1: Emideltide's Receptor Modulation in Sleep Pathways
| Target Receptor | Effect | Functional Outcome |
|---|---|---|
| NMDA | Suppression of glutamate currents | Reduced cortical excitation |
| GABAA | Potentiated chloride influx | Enhanced neuronal inhibition |
| α1-adrenergic | Increased N-acetyltransferase activity | Pineal melatonin synthesis modulation |
Stress-response interactions further underpin its bioactivity. Emideltide elevates hypothalamic Substance P and beta-endorphin while suppressing corticosterone, creating neuroendocrine conditions favorable for SWS initiation [9]. Experimental sleep deprivation in humans reduces plasma Emideltide-like immunoreactivity during wake-sleep transitions, implicating it in sleep homeostasis [1] [7].
Emideltide reorganizes cortical oscillations by influencing interneuron dynamics. Intracerebroventricular administration increases delta (0.5–4 Hz) and sigma (12–16 Hz) power in EEG recordings, reflecting synchronized neuronal firing during SWS [5] [9]. This aligns with in silico models where inhibition types govern oscillation frequencies: parvalbumin-positive interneurons induce gamma (30–80 Hz), while somatostatin-positive interneurons promote beta (20–30 Hz) rhythms [10]. Though not directly tested with Emideltide, its GABA-enhancing effects likely recruit similar inhibitory circuits.
Chemogenetic studies reveal network-level paradoxes relevant to Emideltide’s actions. Pan-neuronal excitation of anterior cingulate cortex via hM3D(Gq) receptors unexpectedly suppresses firing in 48% of neurons, while hM4D(Gi) stimulation excites 39%—effects attributed to preferential interneuron transduction [6]. This highlights how peptide modulators like Emideltide may produce indirect electrophysiological outcomes through inhibitory hub manipulation.
Table 2: Oscillation Modulation by Inhibitory Subtypes
| Interneuron Subtype | Oscillation Band | Emideltide Relevance |
|---|---|---|
| Parvalbumin-positive | Gamma (30–80 Hz) | Indirect via GABAA potentiation |
| Somatostatin-positive | Beta (20–30 Hz) | Stress-axis modulation |
| Vasoactive intestinal peptide-positive | Low-gamma (30–50 Hz) | Attentional disinhibition |
Emideltide prolongs SWS episodes without altering rapid eye movement (REM) sleep architecture. In felines, it consolidates sleep continuity by reducing awakenings and fragmentations, indicating stabilized network synchrony [9].
The peptide’s effects emerge from tripartite monoamine-GABA-glutamate interactions:
GABAergic predominance underpins Emideltide’s specificity for SWS over REM sleep. Hippocampal and cortical GABA interneurons—particularly parvalbumin and somatostatin subtypes—orchestrate delta oscillations through perisomatic and dendritic inhibition [3] [10]. Emideltide potentiates this by prolonging inhibitory postsynaptic currents and suppressing glutamate spillover.
Emideltide interfaces with hypothalamic oscillators independent of the suprachiasmatic nucleus (SCN). Food-entrainable oscillators in the arcuate nucleus maintain peripheral circadian rhythmicity despite SCN ablation [4]. Emideltide-like immunoreactivity in human and rabbit hypothalamic nuclei suggests it may reset such oscillators during sleep-wake transitions [5] [7].
The peptide regulates glucocorticoid rhythms critical for circadian phase alignment. Plasma Emideltide correlates inversely with corticosterone in stress models, and low levels coincide with circadian disruption in Cushing’s syndrome [5] [9]. By dampening hypothalamic-pituitary-adrenal (HPA) axis activity, it may stabilize clock gene expression (e.g., Per, Cry) in extra-SCN nuclei like the arcuate and paraventricular hypothalamus [4] [8].
Melatonin interactions further embed Emideltide within circadian networks. Through α1-adrenergic receptors, it enhances N-acetyltransferase—the rate-limiting enzyme in melatonin synthesis—coupling sleep induction to photic entrainment pathways [9]. This positions Emideltide as a bidirectional modulator: both output and input for hypothalamic timing signals.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6